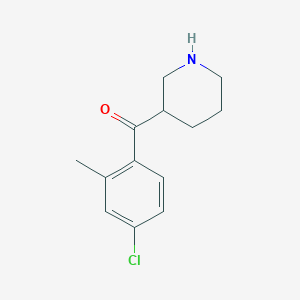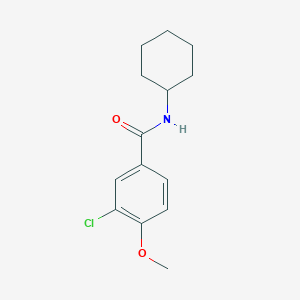
(4-chloro-2-methylphenyl)(3-piperidinyl)methanone hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-chloro-2-methylphenyl)(3-piperidinyl)methanone hydrochloride, also known as CX-5461, is a small molecule compound that has been studied for its potential use as an anticancer drug.
作用機序
(4-chloro-2-methylphenyl)(3-piperidinyl)methanone hydrochloride selectively inhibits RNA polymerase I, which is responsible for the transcription of ribosomal RNA. This inhibition leads to the disruption of ribosome biogenesis and the induction of DNA damage response, ultimately resulting in cell death. Additionally, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have potent anticancer activity in preclinical studies. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, and to have a selective toxicity towards cancer cells over normal cells. Additionally, this compound has been shown to have synergistic effects with other anticancer agents, such as gemcitabine and cisplatin.
実験室実験の利点と制限
One advantage of (4-chloro-2-methylphenyl)(3-piperidinyl)methanone hydrochloride is its selective toxicity towards cancer cells over normal cells, which makes it a promising candidate for cancer treatment. Additionally, this compound has been shown to have synergistic effects with other anticancer agents, which could potentially improve treatment outcomes. However, one limitation of this compound is that it has not yet been tested in clinical trials, so its safety and efficacy in humans is not yet known.
将来の方向性
There are several future directions for research on (4-chloro-2-methylphenyl)(3-piperidinyl)methanone hydrochloride. One area of focus could be on the development of combination therapies that include this compound, as it has been shown to have synergistic effects with other anticancer agents. Additionally, further studies could be conducted to determine the safety and efficacy of this compound in humans, which could potentially lead to its use as a cancer treatment. Finally, research could be conducted to identify biomarkers that could predict response to this compound, which could help to identify patients who are most likely to benefit from treatment.
合成法
The synthesis of (4-chloro-2-methylphenyl)(3-piperidinyl)methanone hydrochloride involves several steps, including the reaction of 4-chloro-2-methylphenol with 2-chloroacetyl chloride to form 4-chloro-2-methylphenylacetate. This compound is then reacted with piperidine to form (4-chloro-2-methylphenyl)(3-piperidinyl)methanone. Finally, the hydrochloride salt of this compound is obtained by reacting it with hydrochloric acid.
科学的研究の応用
(4-chloro-2-methylphenyl)(3-piperidinyl)methanone hydrochloride has been studied for its potential use as an anticancer drug, specifically for the treatment of solid tumors and hematological malignancies. It has been shown to selectively inhibit RNA polymerase I, which is responsible for the transcription of ribosomal RNA. This inhibition leads to the disruption of ribosome biogenesis and the induction of DNA damage response, ultimately resulting in cell death.
特性
IUPAC Name |
(4-chloro-2-methylphenyl)-piperidin-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO/c1-9-7-11(14)4-5-12(9)13(16)10-3-2-6-15-8-10/h4-5,7,10,15H,2-3,6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULJWAHUZHQZEOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)C(=O)C2CCCNC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{3-ethoxy-4-[(3-fluorobenzyl)oxy]benzylidene}-3-(2-oxo-2-phenylethyl)-1,3-thiazolidine-2,4-dione](/img/structure/B5413354.png)
![N-(3-{[3-(dimethylamino)propyl]amino}propyl)isonicotinamide di(2-butenedioate)](/img/structure/B5413363.png)
![3-[2-(4-hydroxy-1-piperidinyl)-2-oxoethyl]-4-[2-(trifluoromethyl)benzyl]-2-piperazinone](/img/structure/B5413371.png)
![methyl {2-ethoxy-4-[(3-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetate](/img/structure/B5413377.png)
![2-(7,8-dihydro-1,6-naphthyridin-6(5H)-ylmethyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5413386.png)
![2-[2-(4-chlorophenyl)vinyl]-3-(4-hydroxyphenyl)-4(3H)-quinazolinone](/img/structure/B5413387.png)
![N-[(3-propylisoxazol-5-yl)methyl]-6-[3-(1H-pyrazol-1-yl)azetidin-1-yl]nicotinamide](/img/structure/B5413392.png)
![N-cyclopropyl-1'-(3-methylisoxazolo[5,4-d]pyrimidin-4-yl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5413402.png)
![4-(2-methyl-1H-imidazol-1-yl)-1-{[(1R*,2R*)-2-phenylcyclopropyl]carbonyl}piperidine-4-carboxylic acid](/img/structure/B5413412.png)
![N-(2,1,3-benzoxadiazol-5-ylmethyl)-N-methyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5413419.png)

![4-[3-(4-chlorophenyl)acryloyl]-1-methyl-5,6,7,8-tetrahydro-3(2H)-isoquinolinone](/img/structure/B5413440.png)
![1,6-dimethyl-N-[2-(1H-pyrazol-1-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5413447.png)
![[1-({3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)cyclobutyl]amine hydrochloride](/img/structure/B5413457.png)